N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-oxochromene-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S.ClH/c1-4-26(5-2)12-13-27(24-25-19-11-10-16(3)14-21(19)31-24)22(28)18-15-17-8-6-7-9-20(17)30-23(18)29;/h6-11,14-15H,4-5,12-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJANIMTVSWJQBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)C)C(=O)C3=CC4=CC=CC=C4OC3=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 410.0 g/mol. The presence of functional groups such as the benzo[d]thiazole and chromene moieties suggests potential interactions with biological targets, particularly in the context of anticancer and neuroprotective activities.
1. Acetylcholinesterase Inhibition
Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibit significant acetylcholinesterase (AChE) inhibitory activity. This activity is crucial for the development of treatments for neurodegenerative diseases such as Alzheimer's disease. For instance, docking studies have shown that certain derivatives can bind effectively to the active site of AChE, enhancing their inhibitory effects .
2. Anticancer Activity
The compound has been evaluated for its anticancer properties, particularly through its ability to induce apoptosis in cancer cells. Studies have demonstrated that benzothiazole derivatives can activate procaspase-3, leading to caspase-3 activation and subsequent apoptosis in cancer cell lines such as U937 and MCF-7 . The structure-activity relationship (SAR) analysis reveals that modifications in the compound's structure significantly influence its anticancer efficacy.
Case Study 1: Anticancer Efficacy
A study focusing on benzothiazole derivatives highlighted the compound's ability to selectively induce apoptosis in cancer cells. Compounds similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide were tested against various cancer cell lines, showing IC50 values ranging from 5.2 μM to 6.6 μM, indicating potent anticancer activity .
Case Study 2: Neuroprotective Effects
In another investigation, derivatives with structural similarities were assessed for their neuroprotective effects against oxidative stress in neuronal cell models. The results indicated that these compounds could reduce cell death induced by oxidative agents, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.0 g/mol |
| AChE Inhibition IC50 | 1.2 μM |
| Anticancer IC50 (U937) | 5.2 μM |
| Anticancer IC50 (MCF-7) | 6.6 μM |
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride exhibit a range of biological activities:
- Antimicrobial Activity : Thiazole derivatives have shown promising antimicrobial properties against various bacterial and fungal strains. The mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.
- Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cells, particularly in breast cancer models. The anticancer mechanism may involve apoptosis induction and cell cycle arrest.
- Antioxidant Properties : The antioxidant activity is attributed to the ability of the compound to scavenge free radicals, thereby protecting cells from oxidative stress.
Applications in Research
The compound is primarily utilized in scientific research rather than therapeutic applications. Its classifications as a bioactive reagent and screening compound highlight its relevance in pharmaceutical research and development. Specific applications include:
Drug Discovery
The compound serves as a lead structure for developing new antimicrobial and anticancer agents. Researchers can modify its structure to enhance efficacy and reduce toxicity.
Molecular Docking Studies
Molecular docking studies are conducted to understand the binding interactions between this compound and biological targets, facilitating the design of more potent derivatives.
Due to its diverse biological activities, this compound is used in screening assays to identify new therapeutic agents against resistant strains of bacteria and cancer cells.
Case Studies
Recent studies have focused on synthesizing various thiazole derivatives with similar structures to evaluate their pharmacological activities:
- Antimicrobial Screening : A study evaluated several thiazole derivatives for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing significant activity for selected compounds .
- Anticancer Activity Assessment : Another study investigated the anticancer properties of thiazole derivatives against breast cancer cell lines using assays that measure cell viability and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Coumarin-Thiazole Hybrids
N-(4-(8-Methoxy-2-Oxo-2H-Chromen-3-Yl) Thiazol-2-Yl) Amide Derivatives
- Structural Difference : Methoxy substitution at the coumarin’s 8-position instead of a methyl group on the benzothiazole.
- Synthesis : Prepared via solvent-free conditions with piperidine catalysis, yielding derivatives with simplified purification .
- Bioactivity : Demonstrated antimicrobial activity, though specific data for the target compound are unavailable.
Benzothiazole Derivatives
N-(2-(Dimethylamino)ethyl)-N-(6-Methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide Hydrochloride Key Difference: Substitution of diethylaminoethyl with dimethylaminoethyl and methoxybenzothiazole instead of methylbenzothiazole.
Chromen-Thiazolidinone Hybrids
N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide Structural Difference: Replaces the benzothiazole with a thiazolidinone ring and adds a furan carboxamide. Crystallography: Single-crystal X-ray studies confirmed planar geometry, with hydrogen bonding influencing stability .
Functional Group Analysis
Q & A
Basic: What are the key considerations in designing a synthetic route for this compound?
Methodological Answer:
The synthesis typically involves multi-step pathways, including:
- Amide bond formation between the chromene-3-carboxylic acid derivative and the substituted benzothiazole-amine precursor.
- Introduction of the diethylaminoethyl group via nucleophilic substitution or alkylation reactions under controlled pH and temperature (e.g., acetonitrile reflux for 1–3 minutes as seen in analogous syntheses) .
- Hydrochloride salt formation by treating the free base with HCl in a polar solvent.
Key considerations include: - Solvent selection (e.g., DMF for cyclization reactions) .
- Purification techniques such as column chromatography or recrystallization to isolate intermediates and final products .
- Reaction monitoring via TLC or HPLC to ensure completion and purity .
Basic: Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- High-Performance Liquid Chromatography (HPLC):
- X-ray Crystallography:
Advanced: How can researchers optimize the reaction yield when introducing the diethylaminoethyl group during synthesis?
Methodological Answer:
- Reagent Selection: Use activating agents like HATU or DCC for efficient amide bond formation .
- Temperature Control: Maintain reactions at 0–5°C during exothermic steps (e.g., alkylation) to minimize side reactions .
- Solvent Optimization: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates .
- Catalysis: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate alkylation .
- Yield Tracking: Use quantitative NMR or LC-MS to iteratively refine conditions .
Advanced: What methodologies are employed to investigate the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking:
- Use software (e.g., AutoDock Vina) to predict binding affinity with targets like kinases or GPCRs, leveraging the chromene and benzothiazole motifs .
- In Vitro Assays:
- Enzyme Inhibition Studies: Measure IC50 values using fluorescence-based assays (e.g., for proteases or kinases) .
- Cell Viability Assays: Test anticancer activity via MTT or apoptosis markers in cancer cell lines .
- Surface Plasmon Resonance (SPR):
- Quantify real-time binding kinetics with immobilized target proteins .
Advanced: How to address discrepancies in biological activity data across different studies?
Methodological Answer:
- Purity Validation: Re-analyze compound batches via HPLC and NMR to rule out impurities affecting activity .
- Assay Standardization:
- Control variables like cell line passage number, serum concentration, and incubation time .
- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or trends .
- Mechanistic Follow-Up:
- Use siRNA knockdown or CRISPR-edited cells to confirm target specificity if activity varies .
Advanced: How can the compound's solubility and stability be improved for in vivo studies?
Methodological Answer:
- Salt Form Screening: Test alternative counterions (e.g., mesylate, phosphate) to enhance aqueous solubility .
- Prodrug Design: Introduce hydrolyzable groups (e.g., esters) on the diethylaminoethyl chain for improved bioavailability .
- Formulation Optimization:
- Use cyclodextrin complexes or lipid nanoparticles for sustained release .
- Stability Testing:
- Conduct accelerated degradation studies under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
